molecular formula C4H7Cl B3425914 1-Chloro-2-butene CAS No. 4894-61-5

1-Chloro-2-butene

Cat. No.: B3425914
CAS No.: 4894-61-5
M. Wt: 90.55 g/mol
InChI Key: YTKRILODNOEEPX-NSCUHMNNSA-N
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Description

1-Chloro-2-butene, also known as crotyl chloride, is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. The compound is an alkyl halide, specifically an allylic halide, due to the presence of a chlorine atom attached to an allylic carbon.

Mechanism of Action

Target of Action

1-Chloro-2-butene, also known as Crotyl Chloride , is a chemical compound that primarily targets organic molecules with active sites or functional groups that can undergo nucleophilic substitution or elimination reactions . These targets can include a variety of biological macromolecules such as proteins, nucleic acids, and lipids.

Mode of Action

The mode of action of this compound involves the interaction of the compound with its targets through nucleophilic substitution or elimination reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, reacts with an electrophilic carbon in the this compound molecule . This results in the replacement of the chlorine atom in the molecule or the elimination of a small molecule.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. Given its reactivity, it can potentially cause modifications to biological macromolecules, leading to altered function or damage. This could result in a variety of cellular effects, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive substances. For instance, certain conditions may enhance or inhibit its reactivity, thereby affecting its mechanism of action .

Preparation Methods

1-Chloro-2-butene can be synthesized through several methods:

    Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 1-butene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at room temperature and yields this compound as the primary product.

    Industrial Production Methods: Industrially, this compound is produced by the addition of hydrogen chloride to 1,3-butadiene. .

Chemical Reactions Analysis

1-Chloro-2-butene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

    Addition Reactions: The compound can undergo addition reactions with halogens like bromine, leading to the formation of dihalides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and bromine for addition reactions. .

Scientific Research Applications

1-Chloro-2-butene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-2-butene can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-1-chlorobut-2-ene
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InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
Source PubChem
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InChI Key

YTKRILODNOEEPX-NSCUHMNNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCl
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCl
Source PubChem
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Molecular Formula

C4H7Cl
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DSSTOX Substance ID

DTXSID10884116
Record name 2-Butene, 1-chloro-, (2E)-
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Molecular Weight

90.55 g/mol
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Physical Description

(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-butene
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Vapor Pressure

69.0 [mmHg]
Record name 1-Chloro-2-butene
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CAS No.

4894-61-5, 591-97-9
Record name (2E)-1-Chloro-2-butene
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Record name (E)-1-chlorobut-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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